Product packaging for L-Menthone 1,2-glycerol ketal(Cat. No.:CAS No. 577746-42-0)

L-Menthone 1,2-glycerol ketal

Cat. No.: B8769732
CAS No.: 577746-42-0
M. Wt: 228.33 g/mol
InChI Key: ZBJCYZPANVLBRK-IGJPJIBNSA-N
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Description

Contextualization within Chiral Monoterpenoid Derivatives

L-Menthone 1,2-glycerol ketal is classified as a p-menthane (B155814) monoterpenoid. chemicalbook.comcontaminantdb.ca Monoterpenoids are a class of naturally occurring compounds that are often optically active, making them valuable starting materials, or "chiral platforms," in organic synthesis. mdpi.com The rigid bicyclic structure and well-defined steric hindrance of monoterpene derivatives like this compound make them suitable for applications as chiral ligands in catalytic asymmetric synthesis. mdpi.com The inherent chirality of these natural compounds is a crucial feature, influencing their interactions with biological systems and their application in creating other chiral molecules. nih.gov The enantiomeric purity of synthetic monoterpene thiols, for instance, has led to their use as chiral auxiliaries, derivatizing agents, and ligands in catalysis. mdpi.com

Significance of Ketal Chemistry in Organic Synthesis

Ketal formation is a fundamental and widely utilized reaction in organic synthesis. numberanalytics.com It involves the reaction of a ketone with an alcohol to form a ketal, a functional group that contains a central carbon atom bonded to two alkoxy groups. organicchemexplained.com This process is particularly significant for its role as a protective group strategy. fiveable.meresearchgate.net The ketal group is stable under basic and nucleophilic conditions, effectively shielding a carbonyl group from unwanted reactions while other chemical transformations are carried out on the molecule. fiveable.me The formation of ketals is a reversible process, and the original ketone can be regenerated under acidic conditions. fiveable.me

The synthesis of this compound is achieved through the ketalization of l-menthone with glycerin. chemicalbook.com This reaction involves the condensation of the carbonyl group of menthone with the hydroxyl groups of glycerol (B35011) under acid catalysis to form a stable ketal structure. chembk.com The efficiency of ketalization can be influenced by various factors, including the molar ratio of reactants and the type of catalyst used. researchgate.net

Overview of Research Trajectories for Complex Chiral Compounds

The study and synthesis of complex chiral compounds is a major focus of modern chemical research, driven by their importance in pharmaceuticals, materials science, and agrochemicals. chiralpedia.comjiangnan.edu.cn Chirality plays a pivotal role in the efficacy and safety of many drugs, as different enantiomers of a molecule can have vastly different biological activities. nih.govchiralpedia.com

Current research is heavily invested in developing new methods for asymmetric synthesis, which aims to produce a single, desired enantiomer of a chiral molecule. chiralpedia.com This includes the design of novel chiral catalysts, such as organocatalysts and organometallic complexes, that can facilitate reactions with high stereoselectivity. chiralpedia.comresearchgate.net Advances in analytical techniques, like chiral chromatography and mass spectrometry, are also crucial for the separation and characterization of chiral compounds, enabling researchers to accurately assess the enantiomeric purity of their products. jiangnan.edu.cnresearchgate.net The exploration of sp3-rich, stereodefined scaffolds is a key trend, as these complex three-dimensional structures offer greater potential for target specificity in drug discovery. nih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C13H24O3 contaminantdb.cachembk.com
Molar Mass 228.33 g/mol chembk.com
Appearance Clear, colorless, pale, viscous liquid chemicalbook.com
Taste/Odor Mint, menthol (B31143) taste; weak mint odor chemicalbook.comchembk.comchemicalbook.com
Boiling Point 148-152 °C (at 14 Torr) chembk.com
CAS Number 63187-91-7 chemicalbook.comchembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O3 B8769732 L-Menthone 1,2-glycerol ketal CAS No. 577746-42-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

577746-42-0

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

[(6S,9R)-9-methyl-6-propan-2-yl-1,4-dioxaspiro[4.5]decan-3-yl]methanol

InChI

InChI=1S/C13H24O3/c1-9(2)12-5-4-10(3)6-13(12)15-8-11(7-14)16-13/h9-12,14H,4-8H2,1-3H3/t10-,11?,12+,13?/m1/s1

InChI Key

ZBJCYZPANVLBRK-IGJPJIBNSA-N

SMILES

CC1CCC(C2(C1)OCC(O2)CO)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H](C2(C1)OCC(O2)CO)C(C)C

Canonical SMILES

CC1CCC(C2(C1)OCC(O2)CO)C(C)C

density

1.0306

physical_description

clear colourless viscous liquid

solubility

soluble in water, olive oil < 15% and almond oil 1% w/w

Origin of Product

United States

Synthetic Methodologies for L Menthone 1,2 Glycerol Ketal

Acetalization Reactions of Menthone with Glycerol (B35011)

The fundamental approach to synthesizing L-Menthone 1,2-glycerol ketal involves the reaction of the carbonyl group of L-menthone with the hydroxyl groups of glycerol to form a cyclic ketal. odowell.com This reaction is an equilibrium process and typically requires the removal of water to drive the reaction towards the formation of the desired product.

Acid-Catalyzed Approaches

The acetalization of L-menthone with glycerol is almost exclusively carried out in the presence of an acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of L-menthone by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of glycerol, leading to the formation of a hemiketal intermediate. Subsequent intramolecular cyclization with another hydroxyl group of glycerol and the elimination of a water molecule results in the formation of the stable 1,2-glycerol ketal ring structure.

A common and effective acid catalyst employed for this transformation is p-toluenesulfonic acid (PTSA). google.com In a typical procedure, L-menthone is reacted with glycerol in the presence of a catalytic amount of PTSA. google.com The reaction is often performed in a solvent that allows for the azeotropic removal of water, thereby shifting the equilibrium towards the product side. google.com

Influence of Catalytic Systems on Reaction Efficiency

The choice of the catalytic system is crucial in determining the efficiency of the ketalization reaction. While homogeneous catalysts like p-toluenesulfonic acid are effective, the use of solid acid catalysts is also a viable approach in related ketalization reactions, offering potential advantages in terms of catalyst separation and reusability. The acidity of the catalyst plays a significant role, with stronger acids generally leading to faster reaction rates.

In a documented synthesis, the use of p-toluenesulfonic acid as a catalyst in the reaction of L-menthone with glycerol resulted in a product yield of 44% with a purity of 93%. google.com The reaction was carried out under reflux conditions for 4-5 hours. google.com

CatalystReactantsSolventReaction Time (hours)Yield (%)Purity (%)
p-Toluenesulfonic acidL-Menthone, GlycerolToluene4-54493

Table 1. Example of Catalytic Efficiency in this compound Synthesis. google.com

Solvent Effects on Ketal Formation

The solvent plays a critical role in the synthesis of this compound, primarily by facilitating the removal of water produced during the reaction. Solvents that form an azeotrope with water, such as toluene, are particularly effective. google.com The use of a Dean-Stark apparatus in conjunction with such a solvent allows for the continuous removal of water, which is essential for achieving a reasonable yield. google.com

The choice of solvent can also influence the reaction rate and potentially the selectivity of the reaction. The solubility of the reactants and the catalyst in the chosen solvent system is a key consideration for ensuring an efficient reaction.

Stereocontrol in Ketalization Processes

The stereochemistry of this compound is a complex aspect of its synthesis, directly influenced by the chirality of the starting materials and the reaction conditions.

Derivation from Chiral Menthone Precursors

The use of an optically pure starting material, L-menthone, which possesses two chiral centers, inherently dictates a degree of stereocontrol in the final product. The stereochemistry at the isopropyl and methyl substituted carbons of the cyclohexane (B81311) ring is retained in the final ketal structure. This means that the synthesis will not produce all possible stereoisomers of the menthone glycerol ketal, but rather only those derived from the L-menthone stereoisomer.

Diastereoselective Synthesis Considerations

The reaction of L-menthone with glycerol, a prochiral molecule, can lead to the formation of a new stereocenter at the spiro-carbon of the ketal ring. Furthermore, the glycerol moiety itself has a chiral center. Consequently, the reaction can produce a mixture of diastereomers.

Analysis of commercially available Menthone 1,2-glycerol ketal has indicated the presence of multiple isomers, suspected to be four diastereomers in approximately equal amounts. nih.gov This suggests that the conventional acid-catalyzed synthesis may not be highly diastereoselective. The formation of a mixture of diastereomers is a critical consideration, as different diastereomers can exhibit different sensory properties.

Optimization of Reaction Conditions for Isomer Selectivity

The synthesis of this compound involves the reaction of a chiral ketone (L-menthone) with a prochiral diol (glycerol), leading to the formation of a new stereocenter. This results in the potential for multiple diastereomers. The control of this diastereoselectivity is a critical aspect of the synthesis, and it is governed by the principles of kinetic and thermodynamic control. wikipedia.orgjackwestin.com

Kinetic vs. Thermodynamic Control

The composition of the product mixture can be determined by either the rate of product formation (kinetic control) or the relative stability of the products (thermodynamic control). jackwestin.com

Kinetic Control : At lower temperatures and with shorter reaction times, the reaction is typically under kinetic control. masterorganicchemistry.com The major product will be the one that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy. ucalgary.ca This product is known as the kinetic product.

Thermodynamic Control : At higher temperatures and with longer reaction times, the system has enough energy to overcome the activation barriers for both forward and reverse reactions, allowing an equilibrium to be established. wikipedia.orgmasterorganicchemistry.com Under these reversible conditions, the major product will be the most stable isomer, known as the thermodynamic product. ucalgary.calibretexts.org

The choice of catalyst can also significantly influence isomer selectivity. A bulky catalyst may sterically hinder the approach to one face of the carbonyl group, favoring the formation of a specific diastereomer. The acidity and nature of the catalyst (e.g., Brønsted vs. Lewis acid) can alter the transition state energies, thereby affecting the ratio of kinetic to thermodynamic products. For instance, in the deprotonation of an unsymmetrical ketone, sterically demanding bases increase kinetic selectivity. wikipedia.org By carefully manipulating these reaction parameters—temperature, time, and catalyst—the synthesis can be directed to selectively favor the desired isomer of this compound.

Table 1: Influence of Reaction Conditions on Isomer Selectivity (Illustrative Example)

ParameterConditionFavored ProductRationale
Temperature Low (-20 °C)Kinetic IsomerInsufficient energy to form the more stable product or for the reaction to be reversible. masterorganicchemistry.comlibretexts.org
High (80 °C)Thermodynamic IsomerSufficient energy for equilibrium to be reached, favoring the most stable product. masterorganicchemistry.comucalgary.ca
Reaction Time ShortKinetic IsomerThe product that forms fastest predominates before equilibrium is established. wikipedia.org
LongThermodynamic IsomerAllows time for the initial kinetic product to revert and form the more stable isomer. wikipedia.org
Catalyst Sterically BulkySpecific IsomerSteric hindrance in the transition state favors one stereochemical pathway over another.
Strong AcidThermodynamic IsomerMay facilitate equilibration towards the most stable product.

Green Chemistry Approaches to Ketal Synthesis

Modern synthetic chemistry increasingly emphasizes the use of green chemistry principles to create more sustainable and environmentally friendly processes. For the synthesis of ketals like this compound, this involves developing cleaner catalysts, reducing or eliminating the use of hazardous solvents, and exploring biocatalytic routes.

Exploration of Environmentally Benign Catalysts

Traditional ketalization reactions often employ corrosive protic acids such as H₂SO₄ or HCl. mdpi.com Green chemistry seeks to replace these with solid, reusable, and less hazardous alternatives.

Solid Acid Catalysts : A variety of solid acid catalysts have been investigated for ketal synthesis to circumvent the problems of corrosion, waste, and catalyst recovery associated with liquid acids. mdpi.com Acid-activated clays, for example, have been successfully used as heterogeneous catalysts for the synthesis of glycerol ketals. mdpi.com These materials are inexpensive and can be easily separated from the reaction mixture for reuse.

Heteropolyacids : These compounds are strong acids that can be supported on materials with high surface areas, enhancing their catalytic performance. They are non-corrosive, environmentally friendly, and present fewer disposal problems compared to homogeneous catalysts. mdpi.com

Metal Complexes : Certain transition metal complexes have been developed as efficient catalysts for ketalization under mild conditions. For example, an in situ generated cobaloxime complex has shown excellent catalytic performance in the solvent-free synthesis of cyclic ketals, offering high conversion rates and selectivity. mdpi.com

Table 2: Comparison of Environmentally Benign Catalysts for Ketalization

Catalyst TypeExampleKey Advantages
Solid Acid Acid-Activated ClayInexpensive, reusable, easy to separate, effective for glycerol ketalization. mdpi.com
Heteropolyacid Tungstosilicic AcidHigh acid strength, non-corrosive, environmentally friendly, reusable. mdpi.com
Metal Complex CoCl₂/DimethylglyoximeHigh efficiency under mild, solvent-free conditions, high turnover frequency. mdpi.com

Solvent-Free or Alternative Solvent Systems

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to pollution.

Solvent-Free Synthesis : Performing reactions without a solvent (neat) is a highly efficient green approach. It simplifies the process, reduces waste, and can lower energy costs for solvent removal. The synthesis of various ketals has been successfully achieved under solvent-free conditions, often with just the reactants and a catalyst. mdpi.comrsc.orgrsc.org For example, the efficient ketalization of carbonyl compounds with polyhydric alcohols has been demonstrated using a cobaloxime catalyst under mild, solvent-free conditions at reduced pressure to remove the water byproduct. mdpi.com

Alternative Green Solvents : When a solvent is necessary, green alternatives to conventional organic solvents are sought. Water is a desirable green solvent as it is natural, non-toxic, and cheap. pnas.org Due to hydrophobic effects, using water as a solvent can sometimes accelerate reaction rates and enhance selectivity. pnas.org Other alternatives include supercritical fluids like CO₂, which is non-flammable, readily evaporates, and has low viscosity. pnas.org

Table 3: Comparison of Solvent-Free vs. Conventional Solvent Ketalization (General)

ApproachConditionsAdvantagesDisadvantages
Conventional Reactants in organic solvent (e.g., Toluene) with azeotropic removal of water.Well-established, effective water removal.Use of hazardous solvents, higher energy consumption, more complex work-up.
Solvent-Free Neat reactants with catalyst, often under vacuum. mdpi.comNo solvent waste, simplified purification, higher atom economy, potentially lower energy use. rsc.orgrsc.orgMay require higher temperatures; potential viscosity issues with reactants.

Biocatalytic Pathways for Chiral Ketal Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach is a cornerstone of green chemistry due to its remarkable selectivity, mild reaction conditions, and low environmental impact. nih.govacs.org

Enzymatic Synthesis : Isolated enzymes, particularly lipases, are widely used for the synthesis of chiral molecules. chemrxiv.org Lipases can catalyze reactions in organic solvents and often exhibit high enantioselectivity. mdpi.comdoi.org While primarily known for ester hydrolysis and synthesis, many enzymes exhibit "promiscuous" activity, catalyzing reactions different from their natural function. mdpi.com This promiscuity could be exploited for the stereoselective synthesis of ketals. Furthermore, lipases are extensively used in the kinetic resolution of racemates, a process where one enantiomer reacts much faster than the other, allowing for the separation of chiral molecules. mdpi.comacs.org This strategy could be applied to resolve a racemic mixture of ketal isomers.

Whole-Cell Biocatalysis : Using whole microbial cells (e.g., bacteria, fungi) as catalysts is a practical and cost-effective alternative to using isolated enzymes. nih.gov The cells contain the necessary enzymes and also provide for the in situ regeneration of cofactors (like NAD(P)H), which is often a requirement in biocatalytic reductions or oxidations. mdpi.com Whole-cell systems have been widely applied in the asymmetric reduction of prochiral ketones to produce chiral alcohols with high enantiomeric excess, demonstrating their potential for highly stereoselective transformations involving ketone substrates. mdpi.comnih.gov This methodology could be adapted to screen for microorganisms capable of catalyzing the stereoselective formation of this compound.

Table 4: Examples of Biocatalysts in Asymmetric Transformations of Ketones

Biocatalyst TypeExample Organism/EnzymeTransformationKey Feature
Whole Cell Rhodotorula sp.Asymmetric reduction of a ketone to a chiral alcohol. mdpi.comHigh enantioselectivity (>99% e.e.), avoids enzyme purification, regenerates cofactors. mdpi.comnih.gov
Whole Cell Streptomyces platensisBioreduction of aromatic ketones.Achieves high enantiomeric excess (97% e.e.) with glucose as a cosubstrate. nih.gov
Isolated Enzyme Lipase (from Pseudomonas species)Kinetic resolution of biaryl oxime derivatives. doi.orgEffective catalysts for resolving racemic mixtures via acylation or hydrolysis. doi.org
Isolated Enzyme Lipase (from Rhizomucor miehei)Stereoselective acidolysis of triglycerides. dss.go.thDemonstrates high stereoselectivity at a specific position (sn-1) on the glycerol backbone. dss.go.th

Stereochemical Aspects and Isomerism of L Menthone 1,2 Glycerol Ketal

Analysis of Potential Stereoisomers and Diastereomers

The reaction between menthone and glycerol (B35011) to form a ketal results in a molecule with a significant number of potential stereoisomers. The total number arises from the chirality inherent in the menthone precursor combined with new chiral centers created during the ketalization reaction.

The structure of L-Menthone 1,2-glycerol ketal contains four distinct chirality centers. Two of these are inherited from the original l-menthone molecule, which is the (2S,5R)-trans isomer of 2-isopropyl-5-methylcyclohexanone wikipedia.org. The ketalization reaction with glycerol introduces two additional stereocenters.

The four chirality centers are:

C2 and C5 of the p-menthane (B155814) ring: These are the original asymmetric carbons from the l-menthone backbone, bearing the isopropyl and methyl groups, respectively.

The Spiro Carbon: The original carbonyl carbon of menthone becomes a spirocyclic carbon atom, linking the cyclohexane (B81311) and dioxolane rings. This spiro center is chiral.

C2 of the Dioxolane Ring: The carbon atom in the five-membered ketal ring that is bonded to the hydroxymethyl (-CH₂OH) group, originating from the C2 of glycerol, becomes a new chiral center.

The presence of four chiral centers means that a total of 2⁴, or 16, stereoisomers are theoretically possible for menthone 1,2-glycerol ketal nih.gov.

Chirality CenterLocationOrigin
C2 (p-menthane)Cyclohexane ringInherited from Menthone
C5 (p-menthane)Cyclohexane ringInherited from Menthone
Spiro Carbon (C3 of menthone)Junction of both ringsFormed during ketalization
C2 (dioxolane)Dioxolane ringFormed during ketalization

The stereochemical outcome of the synthesis of menthone 1,2-glycerol ketal is directly dependent on the stereoisomer of menthone used as the starting material. Menthone exists as four distinct stereoisomers, which are two pairs of enantiomers wikipedia.orgnih.govillinois.edu.

The reaction of each of these menthone isomers with an achiral reagent like glycerol will result in a different set of diastereomeric products. Because the reaction creates new chiral centers, the existing chirality of the menthone molecule directs the formation of these new centers, leading to a diastereomeric mixture.

Reaction with l-Menthone ((2S,5R)-trans): Ketalization will produce a mixture of diastereomers of this compound. The relative ratio of these diastereomers is determined by the facial selectivity of the glycerol attack on the carbonyl group, which is influenced by steric hindrance from the methyl and isopropyl groups on the cyclohexane ring.

Reaction with other Menthone Isomers: Similarly, using d-menthone, l-isomenthone, or d-isomenthone as the reactant will each yield a unique set of diastereomeric ketal products.

Therefore, the distribution of the final ketal stereoisomers is a direct consequence of the stereochemical purity and identity of the initial menthone reactant nih.gov.

Menthone StereoisomerConfigurationRelative Orientation of Substituents
l-Menthone(2S, 5R)trans
d-Menthone(2R, 5S)trans
l-Isomenthone(2S, 5S)cis
d-Isomenthone(2R, 5R)cis

The determination of the absolute configuration (R/S notation) of the four chiral centers in a specific stereoisomer of this compound requires advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is crucial for determining the relative stereochemistry. NOESY can reveal through-space proximity of protons, allowing for the assignment of the relative orientations of substituents on both the cyclohexane and dioxolane rings mdpi.com. Analysis of proton-proton coupling constants can also provide valuable information about dihedral angles and thus conformational and configurational details.

X-ray Crystallography: If a single diastereomer can be isolated and crystallized, X-ray crystallography provides an unambiguous determination of the absolute configuration of all chiral centers in the molecule.

Chiral Chromatography: Gas or liquid chromatography using a chiral stationary phase can be used to separate the different stereoisomers. By comparing the retention times to standards of known configuration, an assignment can be made.

The configuration of the final product is often inferred from the known absolute configuration of the starting material, l-menthone ((2S,5R)), combined with an understanding of the reaction mechanism's stereoselectivity.

Conformational Analysis of this compound

The three-dimensional shape, or conformation, of this compound is primarily defined by the conformations of its fused ring system, the 1,4-dioxaspiro[4.5]decane core. This system consists of a six-membered cyclohexane ring and a five-membered dioxolane ring sharing a single spiro carbon atom.

Cyclohexane Ring: The substituted cyclohexane ring derived from l-menthone preferentially adopts a stable chair conformation . In this arrangement, the bulky isopropyl group occupies an equatorial position to minimize unfavorable 1,3-diaxial steric interactions, which is a more stable configuration than an axial position.

Dioxolane Ring: Five-membered rings like the 1,3-dioxolane moiety are not planar. They pucker to alleviate torsional strain associated with eclipsed bonds. The dioxolane ring exists in a dynamic equilibrium between two main puckered conformations: the envelope form and the half-chair (or twist) form datapdf.com. The energy barrier between these conformations is typically low, rendering the ring conformationally flexible. The specific preferred conformation and the degree of puckering are influenced by the substituents on the ring and its fusion to the larger cyclohexane ring.

The final, lowest-energy conformation of the entire molecule represents the optimal balance between the chair conformation of the six-membered ring and the puckered state of the five-membered ring.

In a condensed state (liquid or solid), the conformation of this compound can be influenced by interactions between neighboring molecules.

Hydrogen Bonding: The most significant intermolecular force is hydrogen bonding, mediated by the primary alcohol's hydroxyl (-OH) group on the hydroxymethyl side chain. This group can act as both a hydrogen bond donor and acceptor. In the pure substance, molecules can form a network of intermolecular hydrogen bonds. These interactions can restrict the rotation of the hydroxymethyl group, favoring certain rotamers that maximize bonding efficiency.

Dipole-Dipole Interactions: The two ether oxygen atoms within the dioxolane ring create a local dipole moment. These give rise to weaker dipole-dipole attractions between molecules, which can influence their relative packing and orientation.

The interplay between these intermolecular forces and the intramolecular steric demands dictates the final conformational preferences and the macroscopic physical properties of the compound.

Nomenclature and Structural Representation of this compound Isomers

The nomenclature for Menthone 1,2-glycerol ketal can be complex due to the existence of its various isomers. The Chemical Abstracts Service (CAS) Registry Number 63187-91-7 is commonly used to identify the compound, but this number generally describes the substance without regard to its specific stereochemistry. nih.govcontaminantdb.ca The compound is also known by several synonyms, including Menthone glycerin acetal, Menthone glyceryl ketal, and the trade name Frescolat MGA. chemicalbook.comodowell.comcontaminantdb.canih.gov

From a structural standpoint, the molecule is a spiro compound featuring a p-menthane monoterpenoid skeleton. contaminantdb.ca The structure is formally named as a derivative of 1,4-dioxaspiro[4.5]decane. The systematic IUPAC name for the general structure is [9-methyl-6-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-2-yl]methanol. contaminantdb.ca

When a specific stereoisomer is described, the IUPAC name includes stereochemical descriptors. For example, a specific isomer derived from L-menthone is designated as [(6S,9R)-6-isopropyl-9-methyl-1,4-dioxaspiro[4.5]dec-2-yl]methanol. This level of specificity in naming is crucial for distinguishing between the different diastereomers and enantiomers.

Table 2: Chemical Identifiers for Menthone 1,2-Glycerol Ketal

IdentifierValue
Systematic IUPAC Name [9-methyl-6-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-2-yl]methanol contaminantdb.ca
CAS Registry Number 63187-91-7 nmpharmtech.comnih.govcontaminantdb.cafemaflavor.orgfemaflavor.org
Molecular Formula C13H24O3 nmpharmtech.comodowell.comguidechem.com
Molecular Weight 228.33 g/mol nmpharmtech.comodowell.comnih.gov
Common Synonyms Menthone glycerin acetal, Menthone glyceryl ketal, Frescolat MGA chemicalbook.comodowell.comcontaminantdb.canih.gov
InChI Key (general) ZBJCYZPANVLBRK-UHFFFAOYSA-N contaminantdb.canih.gov
InChI Key (specific isomer) ZBJCYZPANVLBRK-IGJPJIBNSA-N

Advanced Analytical Characterization of L Menthone 1,2 Glycerol Ketal and Its Stereoisomers

Chromatographic Techniques for Enantiomeric and Diastereomeric Separation

The separation of the closely related stereoisomers of L-Menthone 1,2-glycerol ketal presents a significant analytical challenge due to their identical molecular weight and similar physicochemical properties. Chiral chromatography is the cornerstone for achieving such separations, employing chiral stationary phases (CSPs) or chiral additives to the mobile phase to induce differential interactions with the enantiomers and diastereomers.

Chiral Gas Chromatography (GC) with Chiral Stationary Phases (CSPs)

Chiral Gas Chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile chiral compounds, making it well-suited for the analysis of flavor and fragrance compounds like this compound. chromatographyonline.com The primary approach for chiral separation in GC involves the use of capillary columns coated with a chiral stationary phase (CSP). Cyclodextrin (B1172386) derivatives are the most commonly used CSPs for this purpose. chromatographyonline.comgcms.czresearchgate.net

Cyclodextrins are cyclic oligosaccharides that possess a chiral, hydrophobic cavity. gcms.cz Derivatization of the hydroxyl groups on the cyclodextrin rim enhances their chiral recognition capabilities. The separation mechanism relies on the transient formation of diastereomeric inclusion complexes between the stereoisomers of the analyte and the chiral cyclodextrin stationary phase. Differences in the stability of these complexes lead to different retention times and, thus, separation.

For compounds related to this compound, such as menthone and menthol (B31143), various derivatized cyclodextrin phases have proven effective for enantiomeric separation. chromatographyonline.com For instance, phases like Gamma-Dex 225 (a 2,3-di-O-acetyl-6-O-TBDMS derivatized cyclodextrin) and ChiralDex G-TA (a 2,6-di-O-pentyl-3-trifluoroacetyl derivatized cyclodextrin) have demonstrated different selectivities for the stereoisomers of menthol and menthone. chromatographyonline.com It is anticipated that similar cyclodextrin-based CSPs would be effective for the separation of the stereoisomers of this compound. The choice of the specific cyclodextrin derivative and the GC temperature program would be critical parameters to optimize for achieving baseline separation of all stereoisomers.

While two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) has been used to identify this compound in complex matrices, detailed studies focusing on the chiral separation of its stereoisomers using specific chiral GC columns are not extensively documented in the available literature.

Table 1: Commonly Used Chiral Stationary Phases in GC for Terpene Analysis

Chiral Stationary Phase (CSP)Derivative TypeCommon Applications
Alpha-CyclodextrinPermethylatedSeparation of positional isomers and epoxides
Beta-CyclodextrinPermethylated, Derivatized with alkyl/acyl groupsBroad applicability for a wide range of enantiomers
Gamma-CyclodextrinPermethylated, Derivatized with alkyl/acyl groupsSuitable for larger molecules

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For the chiral separation of this compound stereoisomers, HPLC with chiral stationary phases (CSPs) is the method of choice. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly successful in resolving a wide variety of racemic compounds. nih.govnih.govresearchgate.netmdpi.comanalytics-shop.com

These CSPs are typically prepared by coating or immobilizing polysaccharide derivatives, such as carbamates or esters, onto a silica (B1680970) support. The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral polymer. The helical structure of the polysaccharide derivatives creates chiral grooves and cavities where the enantiomers can differentially interact.

For instance, Chiralpak® and Chiralcel® columns, which are based on amylose and cellulose derivatives, have demonstrated broad applicability in separating the enantiomers of various compounds, including terpene derivatives. nih.gov The choice of the mobile phase, which typically consists of a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for optimizing the separation. The nature and concentration of the alcohol modifier can significantly influence the retention and enantioselectivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed for the quantification of this compound, highlighting the compatibility of liquid chromatography with mass spectrometric detection for this compound. This approach avoids the potential for thermal degradation that can occur in GC.

Table 2: Representative Polysaccharide-Based Chiral HPLC Columns

Column NameChiral SelectorCommon Mobile Phases
Chiralpak® IA/IB/ICAmylose/Cellulose derivativesHexane/Alcohol, Polar Organic, Reversed-Phase
Chiralcel® OD/OJCellulose derivativesHexane/Alcohol, Polar Organic, Reversed-Phase

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both GC and HPLC for chiral separations. waters.comselvita.com SFC primarily uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar organic modifier like an alcohol. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. chromatographyonline.com

The principles of chiral separation in SFC are similar to those in HPLC, with polysaccharide-based CSPs being the most widely used. chromatographyonline.comresearchgate.net The advantages of SFC for the analysis of this compound include its suitability for thermally labile compounds and the ease of solvent removal post-analysis, which is particularly beneficial for preparative separations. The use of lower operating temperatures compared to GC minimizes the risk of degradation of flavor and fragrance compounds. waters.com

While specific applications of chiral SFC for the stereoisomeric resolution of this compound are not widely reported, the technique has been successfully applied to the chiral purification of other volatile flavor and fragrance compounds, such as terpenes. waters.com This suggests that chiral SFC would be a highly promising technique for both the analytical and preparative scale separation of the stereoisomers of this compound.

Capillary Electrophoresis (CE) in Chiral Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the separation of neutral compounds and enantiomers, a mode of CE called Micellar Electrokinetic Chromatography (MEKC) is often employed, where a chiral selector is added to the background electrolyte. mdpi.comnih.govbme.hunih.govmdpi.com

Cyclodextrins and their derivatives are the most common chiral selectors used in CE. mdpi.comnih.govmdpi.com The separation is based on the differential partitioning of the enantiomers into the chiral pseudostationary phase (the cyclodextrin). The advantages of CE include high separation efficiency, short analysis times, and low consumption of samples and reagents.

The applicability of chiral CE for the separation of this compound stereoisomers would depend on the ability to form inclusion complexes with the chosen cyclodextrin selector and to achieve sufficient differences in the stability of these complexes for the different stereoisomers. While there is a lack of specific studies on the application of CE to this particular compound, the technique has been successfully used for the enantiomeric separation of a wide range of chiral compounds, including those in the flavor and fragrance industry.

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

While chromatographic techniques are essential for separating the stereoisomers of this compound, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for elucidating their precise three-dimensional structures and assigning the stereochemistry at each chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment and connectivity of atoms within a molecule. For stereoisomers, subtle differences in the spatial arrangement of atoms can lead to distinct NMR spectra, allowing for their differentiation. researchgate.netmpg.deoup.com

A commercial sample of this compound analyzed by ¹H and ¹³C NMR was found to be a mixture of what is suspected to be four diastereomers in roughly equal proportions. The ¹³C NMR spectrum showed a characteristic group of peaks for the ketal carbon between δ 112.6 and 113.0 ppm.

The differentiation of diastereomers by NMR is possible because they are distinct chemical entities with different physical properties, which often results in different chemical shifts and coupling constants. For this compound, the relative stereochemistry of the substituents on the cyclohexane (B81311) ring and the dioxolane ring will influence the magnetic environment of the nuclei, leading to unique NMR signatures for each diastereomer.

Advanced 2D NMR techniques are particularly valuable for stereochemical assignment:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the molecule. longdom.orgyoutube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), aiding in the assignment of carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining stereochemistry as they identify protons that are close in space, irrespective of their bonding connectivity. The presence or absence of specific NOE/ROE cross-peaks can provide definitive evidence for the relative configuration of substituents. For spiroketal systems, NOE analysis is a key tool for assigning stereochemistry. nih.gov

By combining the information from these various NMR experiments, it is possible to piece together the complete three-dimensional structure of each stereoisomer of this compound and assign the configuration at each of the chiral centers.

Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment

Mass spectrometry is a cornerstone technique for the molecular characterization of this compound, providing definitive information on its molecular weight and elemental composition. The monoisotopic mass of this compound is 228.172544634 Da hmdb.canih.gov. High-resolution mass spectrometry (HRMS) can verify this mass with high accuracy, confirming the molecular formula C₁₃H₂₄O₃.

The fragmentation pattern of this compound in electron ionization (EI) mass spectrometry is dictated by the inherent structural stability and the location of heteroatoms. Unlike its precursor, L-Menthone, which shows a characteristic fragmentation of cyclic ketones, the ketal will not exhibit a molecular ion peak corresponding to the ketone whitman.edu. Instead, fragmentation will likely be initiated by cleavage of the bonds adjacent to the dioxolane ring system. Common fragmentation pathways for cyclic ketals involve the loss of alkyl groups from the cyclohexane ring or cleavage within the glycerol (B35011) moiety. The ring structure of the parent menthone increases the relative intensity of the molecular ion compared to acyclic analogues whitman.edu. The presence of the ketal functional group will direct fragmentation, often leading to characteristic ions resulting from α-cleavage at the ketal carbon.

Gas chromatography coupled with mass spectrometry (GC-MS) is an invaluable tool for assessing the purity of this compound. This technique can effectively separate the ketal from starting materials like L-Menthone and glycerol, as well as from any side-products formed during synthesis. The absence of a ketone resonance at approximately δ 212 ppm in a ¹³C NMR spectrum can confirm the lack of menthone as an impurity nih.gov.

Table 1: Predicted Mass Spectrometry Data for this compound

ParameterPredicted ValueSignificance
Molecular FormulaC₁₃H₂₄O₃Basic structural information
Monoisotopic Mass228.1725 DaPrecise mass for HRMS identification hmdb.canih.gov
Nominal Mass228 DaInteger mass for low-resolution MS
Key Fragmentation PathwaysCleavage of isopropyl group, opening of the dioxolane ringProvides structural information about the different parts of the molecule

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in this compound and confirming the successful conversion from L-Menthone. The most telling indicator of the ketal formation is the disappearance of the strong carbonyl (C=O) stretching vibration characteristic of the starting ketone. For saturated aliphatic ketones like L-Menthone, this peak typically appears around 1715 cm⁻¹ researchgate.netorgchemboulder.comlibretexts.org. Research on the oxidation of (-)-menthol to (-)-menthone (B42992) has consistently identified a strong C=O stretch at approximately 1706 cm⁻¹ in the product's IR spectrum researchgate.netresearchgate.net. The absence of this band in the spectrum of the product is primary evidence of a complete reaction.

In place of the carbonyl peak, the IR spectrum of this compound will be dominated by absorptions characteristic of its new functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is expected, corresponding to the O-H stretching vibration of the free hydroxyl group on the glycerol backbone. The presence of the ketal is confirmed by strong C-O stretching bands, typically found in the 1000-1300 cm⁻¹ region. Cyclic ketals often show multiple strong bands in this fingerprint region, which can be complex but are diagnostic for the ketal structure. Additionally, the spectrum will retain the C-H stretching absorptions from the alkane backbone of the menthone structure, typically appearing in the 2850-3000 cm⁻¹ range researchgate.netpressbooks.pub.

Table 2: Characteristic IR Absorption Bands for this compound and its Precursor

Functional GroupWavenumber (cm⁻¹)MoleculeSignificance
C=O Stretch~1715L-MenthoneDisappears upon ketal formation researchgate.netorgchemboulder.com
O-H Stretch3200-3600 (broad)This compoundPresence of the free hydroxyl group
C-H Stretch (sp³)2850-3000BothIndicates the aliphatic backbone
C-O Stretch1000-1300 (strong)This compoundConfirms the presence of the ketal group

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical techniques essential for determining the absolute configuration of chiral molecules like this compound and its stereoisomers. These methods measure the differential absorption of left and right circularly polarized light spectroscopyeurope.com.

Circular Dichroism (CD): Electronic CD spectroscopy, which probes electronic transitions, is particularly sensitive to the chromophores within a molecule. While L-Menthone has a carbonyl chromophore that gives a distinct CD signal, the formation of the ketal removes this group odinity.com. The resulting this compound lacks a strong UV-Vis chromophore, making electronic CD less informative for the direct analysis of the ketal itself. However, CD is invaluable for confirming the stereochemical purity of the starting L-Menthone, as enantiomers will produce mirror-image CD spectra odinity.comnih.gov. The stereoisomers of menthol, the precursor to menthone, are known to induce chirality and produce distinct chiroptical properties in other molecules mdpi.comnih.gov.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions nih.gov. A key advantage of VCD is that all chiral molecules, even those without a UV chromophore, will exhibit a VCD spectrum spectroscopyeurope.com. This makes VCD an ideal technique for determining the absolute configuration of this compound in solution, eliminating the need for crystallization which is required for X-ray crystallography spectroscopyeurope.combiotools.us.

The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for a known enantiomer, typically using density functional theory (DFT) spectroscopyeurope.comnih.gov. The mirror-image VCD spectrum is then generated computationally to represent the other enantiomer. The experimental spectrum is matched to one of the calculated spectra to unambiguously assign the absolute configuration nih.govnih.gov. This method has been successfully applied to a wide range of chiral molecules, including complex natural products and pharmaceuticals biotools.usnih.gov.

Table 3: Application of Chiroptical Spectroscopy to this compound

TechniqueAnalyteInformation GainedKey Considerations
CDL-MenthoneEnantiomeric purity of starting materialKetal product lacks a strong chromophore
VCDThis compoundAbsolute configuration of stereocentersRequires comparison with DFT calculations spectroscopyeurope.comnih.gov

Derivatization Strategies for Enhanced Chiral Analysis

Formation of Diastereomeric Derivatives for Chromatographic Separation

The direct chromatographic separation of enantiomers can be challenging and often requires expensive chiral stationary phases gcms.cz. A powerful alternative strategy is the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers wikipedia.org. Since diastereomers have different physical properties, they can be separated on standard, achiral chromatographic columns, such as those used in gas chromatography (GC) or high-performance liquid chromatography (HPLC) wikipedia.orgnih.gov.

For this compound, the free secondary hydroxyl group on the glycerol moiety is the ideal site for derivatization. Reaction of the ketal with an enantiomerically pure CDA will result in the formation of a pair of diastereomeric esters. The steric and electronic differences between these diastereomers allow for their separation by conventional chromatography. The relative peak areas of the separated diastereomers in the chromatogram directly correspond to the enantiomeric ratio of the original this compound sample. This method has been successfully applied to determine the enantiomeric composition of various alcohols and amines wikipedia.orgudel.edu.

Application of Chiral Derivatizing Agents (CDAs)

The selection of an appropriate Chiral Derivatizing Agent (CDA) is critical for the successful chiral analysis of this compound. The CDA must be enantiomerically pure and react quantitatively with the hydroxyl group of the ketal without causing racemization wikipedia.orgudel.edu. One of the most widely used and effective CDAs for alcohols is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid wikipedia.orgwikipedia.org. It is typically converted to its more reactive acid chloride form before reaction with the alcohol to form diastereomeric Mosher's esters wikipedia.orgsigmaaldrich.com.

The resulting diastereomers can then be analyzed, often by Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography, to determine the absolute configuration and enantiomeric excess of the original alcohol wikipedia.orgacs.org. The presence of the trifluoromethyl group in MTPA provides a sensitive probe for ¹⁹F NMR spectroscopy, which can offer superior resolution and signal dispersion compared to ¹H NMR for analyzing the diastereomeric products. Other CDAs, such as F-THENA and FICA, have also been developed as effective agents for determining the absolute configuration of secondary alcohols rsc.orgresearchgate.net. The choice of CDA can be tailored to the specific analytical technique being employed (e.g., GC-MS, HPLC, or NMR).

Impact of Derivatization on Detection Sensitivity and Selectivity

Derivatization of this compound with a suitable CDA not only enables chiral discrimination but can also significantly enhance detection sensitivity and selectivity, particularly in GC-based methods. Introducing a functionality that is highly responsive to a specific detector can lower the limits of detection. For instance, using a CDA containing fluorine atoms, like Mosher's acid, allows for highly sensitive detection using an electron capture detector (ECD) in GC.

Furthermore, the formation of diastereomeric derivatives often improves the chromatographic properties of the analyte. The resulting esters are typically more volatile and less polar than the parent alcohol, leading to sharper peaks and better resolution on many GC columns. This improved peak shape and separation from matrix interferences contribute to greater selectivity and more accurate quantification. The conversion of enantiomers into diastereomers with distinct chromatographic retention times is a foundational strategy for the robust analysis of chiral compounds by GC/MS, as demonstrated in the analysis of other chiral molecules nih.gov.

Table 4: Common Chiral Derivatizing Agents (CDAs) for Alcohols

Chiral Derivatizing Agent (CDA)AcronymReactive FormKey Features
α-Methoxy-α-trifluoromethylphenylacetic acidMTPAAcid ChlorideWidely used, ¹⁹F NMR handle wikipedia.orgwikipedia.org
α-Cyano-α-fluoro(2-naphthyl)acetic acid2-CFNAAcid ChlorideReported to be superior to MTPA for some primary alcohols wikipedia.org
1-Fluoroindan-1-carboxylic acidFICAMethyl Ester (for transesterification)Effective for secondary alcohols, ¹⁹F NMR handle researchgate.net
Axially Chiral Trifluoromethylbenzimidazolylbenzoic AcidTBBACarboxylic AcidProvides large chemical shift differences in NMR nih.gov

Hyphenated Techniques for Comprehensive Analysis

The structural complexity and potential for numerous stereoisomers of this compound necessitate the use of advanced, hyphenated analytical techniques for its unambiguous identification and quantification, particularly within complex matrices. These techniques, which couple a separation method with a detection method, provide the high selectivity and sensitivity required for comprehensive analysis.

GC-MS and LC-MS/MS in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are cornerstone techniques for the analysis of flavor and fragrance compounds. illinois.edu While GC-MS is a standard for volatile compounds, its application to this compound requires careful consideration. illinois.edufigshare.com

In one key study, this compound (referred to as MGK) was first detected in a menthol-flavored e-liquid using two-dimensional gas chromatography–time-of-flight mass spectrometry (GC×GC-TOFMS). nih.govnih.gov However, for quantification, researchers opted for an LC-MS/MS method to avoid potential analytical artifacts. nih.govresearchgate.net The concern was that the high temperatures used in the GC injection port could potentially induce an in-situ ketalization reaction between any free menthone and glycerol present in the sample matrix, leading to a false positive or an artificially inflated quantification of the ketal. nih.gov

LC-MS/MS offers a robust alternative that circumvents this issue by performing the separation at or near ambient temperature. nih.gov A specific LC-MS/MS method was developed for the express purpose of quantifying this compound in e-liquids. nih.gov This method demonstrated the presence of the compound at a concentration of approximately 170 μg/mL in the analyzed sample. nih.govnih.gov The analysis confirmed that the LC-MS/MS method did not lead to artifact detection, as a menthone standard analyzed under the same conditions did not produce the ketal. nih.gov This highlights the utility and reliability of LC-MS/MS for the accurate quantification of thermally sensitive or reactive compounds like ketals in complex mixtures. nih.govresearchgate.net

The following table summarizes the parameters used in the successful LC-MS/MS quantification of this compound in a complex matrix, as reported in the literature. acs.org

ParameterSpecification
InstrumentLiquid Chromatograph coupled with a Tandem Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)229.2
Product Ion 1 (Primary MRM)123.1
Product Ion 2 (Secondary MRM)81.1
LC ColumnSpecific column details are proprietary to the study
Mobile PhaseSpecific gradient details are proprietary to the study

Ion Mobility-Mass Spectrometry (IM-MS) for Chiral Discrimination

This compound is a structurally complex molecule. The reaction between glycerol and any of the four menthone stereoisomers ((-)-menthone, (+)-menthone, (-)-isomenthone, and (+)-isomenthone) can theoretically produce up to 16 unique stereoisomers. nih.gov Distinguishing between these stereoisomers, which include both enantiomers and diastereomers, is a significant analytical challenge as they often possess identical masses and similar physicochemical properties. polyu.edu.hk

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for the analysis of isomers, including chiral molecules. polyu.edu.hknih.gov IM-MS separates ionized molecules in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge, which are encapsulated in a parameter known as the collision cross-section (CCS). polyu.edu.hk While direct IM-MS studies specifically targeting the chiral discrimination of this compound stereoisomers are not prominent in existing literature, the principles of the technique offer a clear path for such analysis.

Chiral discrimination by IM-MS can be approached through three primary strategies:

Diastereomeric Separation: This is the most common approach. Enantiomers, which have identical CCS values, are first derivatized using a chiral tag. researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different three-dimensional structures, they will have distinct CCS values, allowing them to be separated by the ion mobility cell and subsequently detected by the mass spectrometer. researchgate.netnih.gov For this compound, derivatizing the primary alcohol group with a chiral reagent would be a viable strategy.

Non-covalent Complexation: In this method, a chiral selector molecule is introduced into the solution or the mass spectrometer's ion source. The chiral selector forms non-covalent diastereomeric complexes with the enantiomers of the analyte. polyu.edu.hk These transient complexes will have different stabilities and/or conformations, leading to different CCS values that enable their separation in the ion mobility drift tube. acs.org

Chiral Environment: This advanced approach involves using a chiral drift gas in the ion mobility spectrometer. The differing interactions between the enantiomers and the chiral gas molecules as they traverse the mobility cell can lead to different drift times, enabling their separation. researchgate.net

Given the existence of multiple chiral centers in this compound, IM-MS represents a promising frontier for comprehensively characterizing its stereoisomeric composition. The ability of IM-MS to separate diastereomers is particularly relevant, as the initial synthesis from L-menthone will produce diastereomeric ketals due to the chiral center on the glycerol moiety. The separation and identification of these closely related structures are crucial for understanding the compound's properties and for quality control in its applications.

IM-MS StrategyPrinciple of Chiral DiscriminationApplicability to this compound
Diastereomeric SeparationCovalent bonding with a chiral derivatizing agent to form diastereomers with different CCS values.Highly applicable by targeting the hydroxyl group for derivatization.
Non-covalent ComplexationFormation of diastereomeric adducts with a chiral selector molecule, leading to different CCS values.Potentially applicable; requires screening for an effective chiral selector.
Chiral EnvironmentUse of a chiral drift gas, causing differential interactions and separation of enantiomers.Technically challenging but theoretically possible.

Mechanistic Investigations of Ketal Formation Reactions Involving Menthone and Glycerol

Kinetic Studies of Acetalization Reaction Rates

While specific kinetic data for the reaction between L-menthone and glycerol (B35011) is not extensively detailed in publicly available literature, the kinetics of glycerol ketalization with other ketones, such as acetone (B3395972) and cyclohexanone, have been studied and provide a framework for understanding this reaction. mdpi.commdpi.com These studies typically reveal that the reaction is reversible and follows a second-order kinetic model. figshare.com

The ketalization of glycerol is an equilibrium-limited reaction. mdpi.com To shift the equilibrium towards the formation of the ketal product, an excess of one reactant (typically the ketone) is used, or the water produced during the reaction is continuously removed, often through azeotropic distillation with a solvent like toluene. googleapis.comgoogle.commdpi.com

Key factors influencing the reaction rate include temperature, catalyst concentration, and the molar ratio of reactants. mdpi.com As with most chemical reactions, increasing the temperature generally increases the reaction rate. mdpi.com Similarly, a higher concentration of the acid catalyst accelerates the formation of the ketal. mdpi.com The effect of the reactant molar ratio can be more complex; while a larger excess of the ketone can favor product formation, it may also dilute the catalyst and the other reactant, leading to a decrease in the initial reaction rate. mdpi.com

Kinetic models for similar glycerol ketalization reactions have been developed to determine parameters like activation energy. For example, a study on the ketalization of glycerol with alkyl levulinate over a USY molecular sieve catalyst found the reaction followed a pseudo-second-order kinetic model. figshare.com Another study on the reaction with acetone catalyzed by an iron(III) complex also developed a kinetic model to fit experimental data. mdpi.com Such models are essential for reactor design and process optimization.

Table 1: Factors Influencing Reaction Rates in Glycerol Ketalization (Data is generalized from studies on ketones like acetone and cyclohexanone)

ParameterEffect on Initial Reaction RateEffect on Ketal YieldCitation
Temperature IncreasesIncreases (approaches equilibrium faster) mdpi.com
Catalyst Concentration IncreasesIncreases mdpi.com
Ketone:Glycerol Molar Ratio Can decrease slightly with large excessIncreases mdpi.com

Proposed Reaction Mechanisms and Intermediates

The formation of L-Menthone 1,2-glycerol ketal proceeds via a well-established acid-catalyzed mechanism, analogous to the formation of other cyclic ketals like solketal (B138546) from acetone and glycerol. researchgate.netresearchgate.net The reaction can be dissected into several key steps involving distinct intermediates.

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of L-menthone by the acid catalyst (e.g., p-toluenesulfonic acid). googleapis.comresearchgate.net This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Glycerol: A hydroxyl group from the glycerol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiketal (or hemiacetal) intermediate. researchgate.net

Deprotonation and Hemiketal Formation: A rapid proton transfer (deprotonation) from the attacking hydroxyl group yields a neutral hemiketal intermediate.

Protonation of a Hydroxyl Group: One of the hydroxyl groups of the hemiketal intermediate is then protonated by the acid catalyst, forming a good leaving group (water).

Intramolecular Cyclization and Water Elimination: The molecule then undergoes an intramolecular cyclization. A neighboring hydroxyl group on the glycerol backbone attacks the carbon atom, displacing the protonated hydroxyl group as a water molecule. This ring-closing step forms a protonated cyclic ketal.

Catalyst Regeneration: Finally, deprotonation of the resulting intermediate regenerates the acid catalyst and yields the final this compound product. researchgate.net

Influence of Substrate and Catalyst Structure on Reaction Pathway

The specific structures of both the substrates (L-menthone and glycerol) and the catalyst play a significant role in determining the reaction pathway and the final product distribution.

Substrate Structure:

L-Menthone: The structure of L-menthone contains chiral centers. When it reacts with glycerol, additional chiral centers are formed, leading to a mixture of stereoisomers. googleapis.comgoogle.com If the starting material is optically pure l-menthone, the number of possible isomers is reduced but still significant. google.com The reaction can produce a mixture of diastereomers and enantiomers, complicating purification and characterization. googleapis.comgoogle.com

Glycerol: Glycerol has two primary hydroxyl groups and one secondary hydroxyl group. The reaction can theoretically lead to the formation of a five-membered ring (a 1,3-dioxolane, involving a primary and the secondary hydroxyl) or a six-membered ring (a 1,3-dioxane, involving the two primary hydroxyls). researchgate.net In practice, the formation of the five-membered ring, this compound, is generally favored thermodynamically and kinetically over the six-membered ring isomer. googleapis.comresearchgate.net

Catalyst Structure and Type:

The ketalization reaction requires an acid catalyst. upb.ro Both homogeneous and heterogeneous catalysts can be employed, and their nature influences the reaction's efficiency and selectivity.

Homogeneous Catalysts: Mineral acids and organic acids like p-toluenesulfonic acid are effective homogeneous catalysts for this reaction. googleapis.comgoogle.com They offer high activity but can be difficult to separate from the reaction mixture, potentially leading to corrosion and purification challenges. mdpi.com

Heterogeneous Catalysts: Solid acid catalysts, such as acid-activated clays, zeolites, and sulfonic acid functionalized resins (e.g., Amberlyst), offer significant advantages. mdpi.commdpi.com They are easily separated from the reaction products by filtration, can be regenerated and reused, and are generally less corrosive. mdpi.comresearchgate.net The catalytic activity of these materials is often correlated with their acidic properties (type and number of acid sites) and textural properties like surface area and pore volume. mdpi.com For instance, catalysts with high Brønsted acidity are often highly effective for ketalization. mdpi.com

Table 2: Influence of Structure on Ketal Formation

Structural FeatureInfluenceCitation
Chirality of L-Menthone Leads to the formation of multiple stereoisomers (diastereomers). googleapis.comgoogle.com
Glycerol Hydroxyl Groups Preferential formation of the 5-membered dioxolane ring over the 6-membered dioxane ring. googleapis.comresearchgate.net
Catalyst Type (Homogeneous) High activity but difficult to separate and can be corrosive. mdpi.com
Catalyst Type (Heterogeneous) Easily separable, reusable, less corrosive; activity depends on acidity and surface area. mdpi.comresearchgate.netmdpi.com

Investigation of Ketal Formation in Complex Organic Matrices

The formation and stability of this compound can be investigated in complex organic matrices, such as those found in consumer products like e-liquids. nih.gov These matrices often contain high concentrations of glycerol and propylene (B89431) glycol, along with various flavorants, including menthone. nih.gov

The presence of this compound in such a product could be the result of two possibilities: its deliberate addition as a synthetic cooling agent or its in-situ formation from the reaction between menthone and glycerol present in the matrix. nih.gov The conditions within an e-liquid, particularly if slightly acidic and upon heating during use, could potentially facilitate this ketalization reaction over time. nih.gov

Detecting and quantifying the ketal in these complex mixtures presents analytical challenges. Methods such as two-dimensional gas chromatography–time-of-flight mass spectrometry (GC×GC-TOFMS) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) have been successfully employed to identify and measure the concentration of this compound in e-liquids. nih.gov Control experiments are crucial to ensure that the detection is not an artifact of the analytical method itself, for example, by confirming that the ketal does not form from its precursors during the high-temperature injection process of gas chromatography. nih.gov

Studies have noted that other ketones can react with glycerol in e-liquid formulations to yield products presumed to be ketals. nih.gov Therefore, investigating the potential for in-situ formation of this compound is significant for understanding the complete chemical composition of these consumer products and how it might change during storage and use. nih.gov

Applications of L Menthone 1,2 Glycerol Ketal in Chiral Organic Synthesis and Materials Science

Role as Chiral Auxiliaries in Asymmetric Transformations

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the auxiliary guides the formation of one stereoisomer over another, a process known as asymmetric induction. While specific studies detailing the use of L-Menthone 1,2-glycerol ketal as a chiral auxiliary are not extensively documented in peer-reviewed literature, the well-established role of related menthol (B31143) derivatives in asymmetric synthesis provides a strong basis for its potential in this area. harvard.edu

The chiral scaffold of L-menthone, from which this compound is derived, has been successfully employed to direct a variety of chemical transformations. For instance, 8-phenylmenthol, a derivative of the pulegone (B1678340) found in mint plants, has been used as a chiral auxiliary in Diels-Alder reactions, where it effectively controls the facial selectivity of the cycloaddition. harvard.edu The steric bulk and defined stereochemistry of the menthone framework can block one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered side, thus leading to a high degree of diastereoselectivity. It is plausible that this compound could be derivatized at its hydroxyl group to attach to various substrates, thereby imparting its chiral influence on subsequent reactions.

Utilization as Protecting Groups for Carbonyl Functionalities

Protecting groups are essential tools in organic synthesis, used to temporarily mask a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. pressbooks.pub Ketals, formed by the reaction of a ketone or aldehyde with a diol, are commonly used to protect carbonyl groups due to their stability under basic and nucleophilic conditions and their susceptibility to cleavage under acidic conditions. pressbooks.pub

This compound is, by its nature, a protected form of L-menthone. The ketal linkage is formed from the reaction of the L-menthone's carbonyl group with glycerol (B35011). odowell.com This inherent stability to non-acidic environments makes the ketal group an effective protecting strategy. The cleavage of the ketal to regenerate the parent carbonyl compound can typically be achieved by treatment with aqueous acid. youtube.com The specific conditions for the deprotection of this compound would likely involve mild acidic hydrolysis.

The use of a chiral diol to form a chiral ketal can also introduce a stereocenter, which can have implications for subsequent synthetic steps. While glycerol itself is prochiral, the formation of the ketal with L-menthone results in a chiral molecule with multiple stereocenters.

Derivatization for the Synthesis of Novel Chiral Compounds

The structure of this compound, featuring a free primary hydroxyl group, provides a convenient handle for further chemical modification. This allows for its use as a chiral building block in the synthesis of more complex molecules. The robust menthone backbone provides a stereochemically defined scaffold upon which new functionality can be built.

The hydroxyl group can undergo a wide range of chemical transformations, including esterification, etherification, and oxidation, to introduce new functional groups. For example, it could be acylated with various acid chlorides or anhydrides to form chiral esters. These derivatives could then be explored for their biological activity or as chiral ligands for asymmetric catalysis. The synthesis of chiral ligands is a significant area of research, as these molecules are crucial for the development of enantioselective catalytic processes. mdpi.com

Integration into Advanced Delivery Systems

The properties of the ketal linkage in this compound make it a candidate for incorporation into advanced delivery systems, particularly those that require stimuli-responsive release mechanisms.

Ketal-Based Linkers in Polymeric Architectures

The hydroxyl group of this compound can be used to incorporate the molecule into polymeric structures. For instance, it could be polymerized with other monomers to form polyesters or polyethers with pendant chiral ketal groups. Such polymers could exhibit unique physical and chemical properties due to the presence of the bulky and chiral menthone unit. The incorporation of well-defined molecular structures into polymer architectures is a key strategy in the design of functional materials. nih.gov

pH-Responsive Ketal Structures in Controlled Release Systems

The acid-labile nature of the ketal bond is of particular interest for the development of controlled release systems. nih.govnih.gov In environments with a lower pH, such as in certain biological tissues or intracellular compartments, the ketal linkage can be hydrolyzed, leading to the release of an encapsulated or tethered molecule. nih.gov

This compound could be incorporated as a pH-sensitive linker in drug delivery systems. A therapeutic agent could be attached to the hydroxyl group, and this conjugate could then be formulated into a delivery vehicle. Upon reaching a target site with a lower pH, the ketal would cleave, releasing the drug. This strategy of pH-triggered release can enhance the efficacy of a drug by ensuring it is released at the desired location, thereby minimizing off-target effects. mdpi.com The rate of hydrolysis of the ketal can be influenced by its specific chemical structure, allowing for the tuning of the release profile. nih.gov

Computational and Theoretical Studies of L Menthone 1,2 Glycerol Ketal

Quantum Chemical Calculations for Electronic Structure Analysis

Currently, there is a notable absence of published research specifically detailing quantum chemical calculations for the electronic structure analysis of L-Menthone 1,2-glycerol ketal. Such studies are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions at a fundamental level.

In the absence of direct studies, we can infer the methodological approach that would be employed by examining research on related compounds, such as its precursor, l-menthone. A comprehensive study on menthone utilized density functional theory (DFT) to explore its conformational landscape. A similar approach for this compound would likely involve calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) to obtain optimized geometries and electronic properties.

Key electronic structure parameters that would be of interest include:

Molecular Orbital Energies (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are fundamental in predicting a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap provides insight into the molecule's excitability.

Electron Density Distribution and Electrostatic Potential: Mapping the electron density would reveal the distribution of charge across the molecule, highlighting electrophilic and nucleophilic sites. The electrostatic potential map would visually represent the regions of positive and negative charge, which are critical for understanding non-covalent interactions.

A hypothetical data table of calculated electronic properties for this compound, based on a DFT approach, is presented below.

PropertyPredicted ValueSignificance
HOMO EnergyValueIndicates susceptibility to electrophilic attack.
LUMO EnergyValueIndicates susceptibility to nucleophilic attack.
HOMO-LUMO GapValueRelates to chemical reactivity and electronic transitions.
Dipole MomentValueQuantifies the polarity of the molecule.
Total EnergyValueRepresents the stability of the molecule at its optimized geometry.

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Sampling

To date, no specific molecular dynamics (MD) simulation studies have been published for this compound. MD simulations are a powerful tool for exploring the conformational space of flexible molecules, providing insights into their dynamic behavior and the relative populations of different conformers.

Given the structural complexity of this compound, which includes a spiroketal system and multiple chiral centers, MD simulations would be invaluable. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with numerous local minima.

A typical MD simulation protocol would involve:

Force Field Selection: Choosing an appropriate force field (e.g., GROMOS, AMBER, or CHARMM) that accurately describes the interatomic potentials of the molecule.

System Setup: Placing the molecule in a simulation box, typically solvated with an explicit solvent like water, to mimic physiological or solution-phase conditions.

Simulation Production: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to ensure adequate sampling of the conformational space.

Trajectory Analysis: Analyzing the resulting trajectory to identify the most populated conformational states, calculate thermodynamic properties, and understand the dynamics of conformational transitions.

The stereochemistry of the spiroketal center is a key feature that would be a focus of such simulations. The relative stability of different stereoisomers and their interconversion pathways could be investigated.

Prediction of Spectroscopic Properties and Chiral Recognition Mechanisms

The prediction of spectroscopic properties through computational methods is a well-established field that has yet to be specifically applied to this compound in the scientific literature. Such predictions are vital for interpreting experimental spectra and for the structural elucidation of complex molecules.

Spectroscopic Properties Prediction:

NMR Spectroscopy: Quantum chemical calculations, particularly using DFT, can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions, when compared with experimental data, can help to confirm the structure and assign the resonances to specific nuclei. Given that this compound can exist as multiple stereoisomers, predicted NMR spectra for each isomer would be instrumental in their differentiation. nih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for infrared (IR) and Raman spectra can also be calculated. These theoretical spectra can aid in the interpretation of experimental vibrational spectra, allowing for the identification of characteristic functional groups and conformational isomers.

Chiral Recognition Mechanisms: The chiral nature of this compound makes it a candidate for chiral recognition studies. While no computational studies on its chiral recognition mechanisms have been reported, such investigations would likely involve modeling its interactions with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase used in chromatography. Molecular docking and MD simulations could be employed to understand the binding modes and energies of the different enantiomers of the ketal with the chiral selector, providing a molecular-level understanding of the recognition process.

In Silico Modeling of Reaction Pathways for Ketal Formation

The formation of this compound occurs through the acid-catalyzed reaction of l-menthone with glycerin. odowell.com While this reaction is known, in silico modeling of its pathway has not been reported. Such a study would provide valuable insights into the reaction mechanism, transition states, and the factors controlling the stereoselectivity of the ketalization.

A computational investigation of the reaction pathway would typically involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants (l-menthone and glycerin) and the product (this compound).

Transition State Searching: Identifying the transition state structures connecting the reactants and products. This is a critical step in understanding the energy barrier of the reaction.

Reaction Coordinate Analysis: Mapping the energy profile along the reaction coordinate to visualize the energy changes throughout the reaction.

Catalyst Modeling: Incorporating an acid catalyst (e.g., a proton) into the calculations to model its role in lowering the activation energy.

The reaction can lead to different stereoisomers depending on the face of the carbonyl group that is attacked and the subsequent cyclization. In silico modeling could help to predict the most favorable reaction pathway and thus the major stereoisomer formed. A recent study on the detection of menthone 1,2-glycerol ketal in e-liquids suggests the plausible reaction between menthone and glycerol (B35011) under the conditions present in these products. nih.gov

Below is a hypothetical data table summarizing the key parameters that would be obtained from an in silico study of the ketal formation.

ParameterPredicted Value (kcal/mol)Significance
Energy of ReactantsValueBaseline energy for the reaction.
Energy of Transition StateValueDetermines the activation energy and reaction rate.
Energy of ProductValueDetermines the overall thermodynamics of the reaction (exothermic/endothermic).
Activation Energy (Ea)ValueThe energy barrier that must be overcome for the reaction to occur.
Enthalpy of Reaction (ΔH)ValueThe net energy change of the reaction.

Note: The values in this table are hypothetical and would need to be determined by actual computational modeling of the reaction pathway.

Q & A

Q. What are the key physicochemical properties of L-Menthone 1,2-glycerol ketal, and how do they influence its stability in experimental formulations?

this compound (C₁₃H₂₄O₃, MW: 228.33) has a logP of 2.18, indicating moderate lipophilicity, and a polar surface area (PSA) of 38.69 Ų, which affects its solubility in aqueous systems. Its boiling point is 338.7°C (760 mmHg), and density is 1.04 g/cm³ . Stability is compromised under hydrolytic conditions, reverting to L-menthone and glycerol, necessitating anhydrous storage in acidic or neutral environments .

Q. How is this compound synthesized, and what are the critical reaction parameters?

The compound is synthesized via acid-catalyzed ketalization of L-menthone with glycerol. Key parameters include:

  • Catalyst choice : Strong acids (e.g., p-toluenesulfonic acid) enhance reaction efficiency.
  • Molar ratio : A 1:1.2 (menthone:glycerol) ratio minimizes side products.
  • Temperature : Reactions typically proceed at 80–100°C under reflux for 6–8 hours . Post-synthesis purification involves vacuum distillation or column chromatography to achieve ≥95% purity .

Q. What analytical methods are recommended for structural characterization and purity assessment?

  • GC-MS/LC-MS : For identifying trace impurities (e.g., unreacted menthone or glycerol derivatives) .
  • NMR (¹H/¹³C) : Confirms the spiroketal structure, with characteristic signals at δ 1.0–1.5 ppm (isopropyl groups) and δ 3.5–4.5 ppm (glycerol backbone) .
  • HPLC with UV detection : Quantifies purity using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How does this compound interact with TRPM8 receptors, and what experimental models validate its bioactivity?

The compound acts as a TRPM8 agonist, inducing cooling sensations by activating ion channels in sensory neurons. In vitro validation involves:

  • Calcium imaging : TRPM8-transfected HEK293 cells show Ca²⁺ influx upon exposure (EC₅₀: ~10–50 µM) .
  • Patch-clamp electrophysiology : Confirms direct channel activation . In vivo models (e.g., rodent paw-licking assays) demonstrate dose-dependent analgesic effects .

Q. What contradictions exist in toxicity data, and how can they be resolved methodologically?

While safety assessments classify it as low-toxicity (LD₅₀ > 2000 mg/kg in rats), discrepancies arise from:

  • Purity variability : Commercial samples may contain hydrolytic byproducts (e.g., menthone), requiring rigorous batch-specific HPLC analysis .
  • Exposure route differences : Inhalation toxicity (e.g., in e-liquids) remains understudied; aerosolization studies using GC-TOF/MS or LC-MS/MS are critical .

Q. How can hydrolysis kinetics of this compound be modeled under varying pH conditions?

Hydrolysis follows pseudo-first-order kinetics. Experimental design includes:

  • pH-controlled buffers : Assess stability across pH 2–9 at 25–40°C.
  • HPLC monitoring : Quantify residual ketal and hydrolysis products over time. Data fitting to the Arrhenius equation reveals activation energy (Eₐ) and predicts shelf-life in formulations .

Methodological Recommendations

  • Synthesis Optimization : Use anhydrous conditions and real-time FTIR to monitor reaction progress .
  • Toxicology Studies : Combine OECD 403 (acute inhalation) and 407 (28-day repeated dose) guidelines for comprehensive risk assessment .
  • Analytical Cross-Validation : Pair GC-MS with LC-MS/MS to resolve co-eluting impurities in complex matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.